molecular formula C18H23NaO3S B15223163 Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate

Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate

Cat. No.: B15223163
M. Wt: 342.4 g/mol
InChI Key: UOYJZZSAQBMLJF-UHFFFAOYSA-M
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Description

Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate: is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of two tert-butyl groups at positions 3 and 7 of the naphthalene ring and a sulfonate group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate typically involves the alkylation of naphthalene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting tert-butylated naphthalene is then subjected to sulfonation using concentrated sulfuric acid to introduce the sulfonate group. The final step involves neutralizing the sulfonic acid derivative with sodium hydroxide to obtain the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl groups provide steric hindrance, enhancing the compound’s selectivity and binding affinity .

Comparison with Similar Compounds

  • Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate
  • Sodium 3,7-di-tert-butylnaphthalene-2-sulfonate
  • Sodium 2,6-di-tert-butylnaphthalene-2-sulfonate

Comparison: Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate is unique due to the specific positioning of the tert-butyl groups and the sulfonate group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C18H23NaO3S

Molecular Weight

342.4 g/mol

IUPAC Name

sodium;3,7-ditert-butylnaphthalene-1-sulfonate

InChI

InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1

InChI Key

UOYJZZSAQBMLJF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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